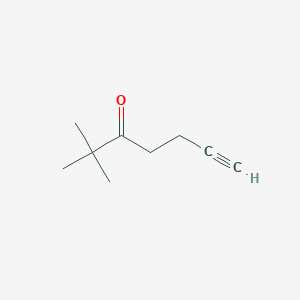

2,2-Dimethylhept-6-yn-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

2,2-Dimethylhept-6-yn-3-one can be synthesized through various methods. One common approach involves the metalation of 3,3-dimethyl-1-butyne using n-butyllithium, followed by the addition of acrolein . This reaction is typically carried out at low temperatures to ensure selectivity and yield . Another method involves a Grignard reaction, where the lithium salt of the intermediate is reacted with a suitable electrophile .

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves a batch-flow hybrid process. This method combines the advantages of both batch and flow chemistry, allowing for efficient and scalable production . The use of cyclopentyl methyl ether as a solvent in this process enhances safety and sustainability .

化学反应分析

Types of Reactions

2,2-Dimethylhept-6-yn-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The alkyne group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Intermediate in Synthesis

2,2-Dimethylhept-6-yn-3-one serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations:

- Synthesis of Antifungal Agents : It is an important precursor for the synthesis of terbinafine, a widely used antifungal drug. The compound is involved in the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol, which is subsequently converted into terbinafine through various synthetic routes .

- Production of Pyrazoles and Pyridazinones : Recent studies have demonstrated that this compound can be utilized in the synthesis of pyrazoles and pyridazinones. This involves its reaction with methyl carbazate under acidic conditions to yield substituted pyrazoles .

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activities. The compound's structural features enhance its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents.

Case Study: Kendomycin Analogues

In a study focused on kendomycin and its analogues, this compound was identified as an intermediate that could potentially enhance the efficacy of these compounds against resistant bacterial strains . The structural modifications derived from this ynone have shown promise in improving biological activity.

Material Science

Hydrogels and Drug Delivery Systems

The compound has been explored in the context of hydrogel formulations due to its ability to form stable networks that can encapsulate drugs for controlled release. Hydrogels made from derivatives of this compound can mimic extracellular matrices, promoting cell viability and enhancing therapeutic efficacy .

Table 2: Applications in Material Science

| Application Type | Description | Benefits |

|---|---|---|

| Hydrogel Drug Delivery | Encapsulation of therapeutic agents | Controlled release and biocompatibility |

| Tissue Engineering | Mimicking extracellular matrix | Promotes cell growth |

作用机制

The mechanism of action of 2,2-Dimethylhept-6-yn-3-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of terbinafine, the compound inhibits the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase . This inhibition disrupts the fungal cell membrane, leading to cell death.

相似化合物的比较

Similar Compounds

2,2-Dimethylhept-1-en-4-yn-3-ol: This compound is structurally similar and is also used as an intermediate in the synthesis of pharmaceuticals.

3,3-Dimethyl-1-butyne: Another related compound used in the synthesis of 2,2-Dimethylhept-6-yn-3-one.

Uniqueness

This compound is unique due to its specific combination of an alkyne and a ketone functional group, which provides versatility in various chemical reactions and applications. Its role as a key intermediate in the synthesis of important pharmaceuticals like terbinafine further highlights its significance .

生物活性

2,2-Dimethylhept-6-yn-3-one (CAS No. 51060-08-3) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, experimental findings, and practical applications.

- Molecular Formula : C9H16O

- Molecular Weight : 140.23 g/mol

- Structure : The compound features a carbon-carbon triple bond and a ketone functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various cellular targets. Preliminary studies suggest that it may influence several biochemical pathways:

- Cell Cycle Regulation : The compound has shown the ability to modulate cell cycle progression, potentially leading to apoptosis in certain cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

These findings indicate that the compound may serve as a lead structure for the development of new anticancer agents.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various derivatives of this compound. They identified key modifications that enhanced its biological activity and reduced toxicity. Notably, derivatives with additional hydroxyl groups showed improved efficacy against cancer cell lines while maintaining low cytotoxicity towards normal cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. In animal models, the compound exhibited:

- Absorption : Rapid absorption following oral administration.

- Distribution : Wide distribution in tissues with a preference for liver and lungs.

- Metabolism : Primarily metabolized via phase I reactions involving cytochrome P450 enzymes.

属性

IUPAC Name |

2,2-dimethylhept-6-yn-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZIKZDHXTXQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。